Absence of Verifiable Quantitative Differentiation: A Critical Evidence Gap
A systematic search for quantitative, comparator-based evidence to differentiate 2-fluoro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide (CAS 1396848-23-9) from its closest structural analogs yielded no primary research papers, patents, or authoritative database records containing such data. The compound is not indexed in PubChem, and no bioactivity data, including IC₅₀ values, target engagement metrics, or cellular potency data, could be identified in the peer-reviewed literature. The only sources providing any descriptive information are technical datasheets from vendors explicitly excluded from this analysis. Consequently, no comparative quantitative claim of differentiation can be made. Analogs such as N-[2-(furan-2-yl)-2-hydroxypropyl]-4-propylbenzamide (FPH1) are known SHP2 inhibitors, but there is no head-to-head or cross-study data to position this compound relative to them. [1]
| Evidence Dimension | Bioactivity (IC₅₀ against any target) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | N-[2-(furan-2-yl)-2-hydroxypropyl]-4-propylbenzamide (FPH1) and related FPH analogs with demonstrated SHP2 inhibitory activity (IC₅₀ values ranging from 0.48 to >100 µM for different variants) |
| Quantified Difference | Cannot be calculated due to missing data for the target compound |
| Conditions | N/A |
Why This Matters
Without quantitative differentiation, any procurement decision based on assumed superiority is unfounded, making selection for targeted research applications impossible to justify scientifically.
- [1] Raveendra-Panickar, D., Finlay, D., Vuori, K., Deshpande, A. J., Cosford, N. D. P., & Pasquale, E. B. (2022). Discovery of novel furanylbenzamide inhibitors that target oncogenic tyrosine phosphatase SHP2 in leukemia cells. *Journal of Biological Chemistry*, 298(1), 101. https://doi.org/10.1016/j.jbc.2021.101286 View Source
